Dibasic lead stearate
Overview
Description
Dibasic lead stearate is a chemical compound with the molecular formula C36H70O6Pb2. It is a lead-based compound that is primarily used in industrial applications. The compound is known for its stability and unique chemical properties, making it valuable in various fields.
Mechanism of Action
Dibasic lead stearate, also known as Dioxobis(stearato)dilead, is an organic lead compound with the chemical formula C36H70O6Pb2 . It is a white powder with a slight fatty odor and is classified as a metallic soap .
Target of Action
This compound primarily targets polyvinyl chloride (PVC) materials . It acts as a stabilizer, preventing the decomposition of PVC during processing .
Mode of Action
The compound interacts with PVC by binding to the polymer chains, thereby preventing their breakdown under heat or light exposure . This interaction enhances the thermal stability of PVC, allowing it to maintain its structure and properties even at high temperatures .
Biochemical Pathways
By acting as a stabilizer, it helps maintain the integrity of the polymer chains, thereby preserving the material’s physical and chemical properties .
Pharmacokinetics
It’s important to note that the compound is slightly soluble in water and soluble in hot ethanol , which may influence its distribution and elimination in an industrial setting.
Result of Action
The primary result of this compound’s action is the enhanced stability of PVC materials . This leads to improved product lifespan and performance, particularly in terms of resistance to heat and light .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature, as it remains stable at temperatures above 200°C . Additionally, the compound should be stored in a dry, well-ventilated area away from heat sources to maintain its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Dibasic lead stearate is a basic lead soap of commercial stearic acid . It is a versatile combined lubricant and heat stabilizer for PVC
Cellular Effects
It is known that lead compounds can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that lead compounds can interact with various biomolecules, potentially leading to changes in gene expression .
Metabolic Pathways
It is known that lead compounds can interact with various enzymes and cofactors .
Transport and Distribution
It is known that lead compounds can interact with various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibasic lead stearate can be synthesized through the reaction of sodium stearate with lead acetate. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of dioxobis(stearato)dilead involves large-scale reactions using similar reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
Dibasic lead stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides.
Reduction: Reduction reactions can convert dioxobis(stearato)dilead into different lead-based compounds.
Substitution: The stearate groups in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with dioxobis(stearato)dilead include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various lead oxides, reduced lead compounds, and substituted lead stearates. These products have different applications depending on their chemical properties.
Scientific Research Applications
Dibasic lead stearate has several scientific research applications, including:
Chemistry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
Biology: The compound is studied for its potential effects on biological systems, particularly in understanding lead toxicity.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity poses significant challenges.
Industry: This compound is used as a catalyst in various industrial processes, including the production of coatings and plastics
Comparison with Similar Compounds
Similar Compounds
Dioxobis(stearato)trilead: Similar in structure but contains an additional lead atom.
Lead stearate: A simpler compound with similar stabilizing properties.
Lead oxide: A common lead compound with different chemical properties.
Uniqueness
Dibasic lead stearate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in applications where other lead compounds may not be suitable.
Properties
InChI |
InChI=1S/C18H36O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/p-1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUFRYFLRFLSOM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35O2Pb- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powdery white solid with a slight fatty odor. Sinks in water. (USCG, 1999) | |
Record name | LEAD STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3746 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 450 °F (USCG, 1999) | |
Record name | LEAD STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3746 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.34 to 1.4 (USCG, 1999) | |
Record name | LEAD STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3746 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1072-35-1; 7428-48-0; 56189-09-4; 52652-59-2(replacedby56189-09-4), 56189-09-4 | |
Record name | LEAD STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3746 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Lead, bis(octadecanoato)dioxodi- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056189094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lead, bis(octadecanoato)dioxodi- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dioxobis(stearato)dilead | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
240.3 °F (USCG, 1999) | |
Record name | LEAD STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3746 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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